2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
Description
The compound 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a structurally complex molecule featuring a 1,2,3-triazole core linked to an azetidine (four-membered nitrogen-containing ring) and a 2-chlorophenyl-substituted ethanone group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-19-9-5-4-6-15(19)10-20(26)24-12-17(13-24)25-11-16(22-23-25)14-27-18-7-2-1-3-8-18/h1-9,11,17H,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUCWSNXUZANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS Number: 2034247-48-6) is a complex organic molecule characterized by its unique structure which includes a chlorophenyl group, a triazole ring, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole core, which is known for its diverse pharmacological properties. Triazole derivatives have been extensively studied for their antifungal, antibacterial, and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. The mechanism often involves the inhibition of specific enzymes or pathways essential for microbial growth. For instance, studies show that triazole compounds can disrupt the synthesis of ergosterol in fungi, leading to cell death.
Anticancer Activity
Triazole derivatives have demonstrated promising results in inhibiting various cancer cell lines. The mechanism may involve the modulation of cell signaling pathways and the induction of apoptosis in tumor cells. Specific studies have shown that related compounds can inhibit cell proliferation and induce cell cycle arrest.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of triazole derivatives against various fungal strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Candida albicans and Aspergillus species .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Candida albicans |
| Compound B | 4 | Aspergillus niger |
| Compound C | 16 | Candida glabrata |
Case Study: Anticancer Activity
Another study focused on the anticancer properties of a related triazole compound in human breast cancer cell lines (MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative | 15 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenoxymethyl and chlorophenyl groups can enhance biological activity. For instance, varying substituents on the phenoxy moiety can lead to increased potency against specific targets .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various fungi and bacteria by interfering with their biosynthetic pathways. The specific compound has been evaluated for its effectiveness against several microbial strains, showing promising results in inhibiting growth and biofilm formation.
Anticancer Research
Triazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, particularly through its ability to modulate enzyme activity related to cell proliferation and apoptosis. Preliminary in vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could be developed into a novel antimicrobial agent .
Case Study 2: Anticancer Properties
A separate investigation assessed the anticancer activity of various triazole derivatives, including the compound of interest. The study utilized human breast cancer cell lines and reported that the compound induced apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
Pharmacological Insights
The pharmacological profile of 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone suggests multiple mechanisms of action:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with various enzymes involved in microbial and cancer cell metabolism.
- Cell Cycle Modulation : Preliminary studies indicate that this compound may affect cell cycle progression in cancer cells, leading to increased apoptosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Varying Substituents
- Examples:
- 2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cab)
- 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) Key Differences:
- Amine Substituents: Pyrrolidinyl or azepanyl groups replace the azetidinyl ring, altering ring size (five- or seven-membered vs. four-membered) and steric effects.
- Aromatic Substituents: Methoxyphenyl or tolyl groups replace the phenoxymethyl-triazole moiety, modulating electronic properties.
- Synthetic Yields: Higher yields (87–99%) are reported for these derivatives compared to azetidine-containing compounds, likely due to the stability of larger rings during synthesis .
Carbazole-Triazole Hybrids (): Example: 2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (7) Key Differences:
- Core Structure: A carbazole system replaces the azetidine, introducing a bulkier, planar aromatic system.
- Biological Activity: Compound 7 exhibits antidiabetic activity (IC50 = 1.0 µM), highlighting the role of carbazole in enhancing target binding .
Azetidine-Containing Analogues ()
- Example: 3-Chloro-4-(2-chlorophenyl)-1-{4-[3-(substitutedphenyl)prop-2-enoyl]phenyl}azetidin-2-one
Anticancer Hybrids ()
- Example: 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxydiphenylmethyl)-1H-1,2,3-triazol-1-yl)ethanone (5d)
- Key Differences:
Comparative Data Table
Q & A
Basic Research Questions
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, analogous triazole-containing compounds (e.g., ) were resolved using single-crystal diffraction to identify bond angles, torsion angles, and intermolecular interactions. Pair this with spectroscopic techniques (e.g., NMR, IR) to cross-validate functional groups like the azetidine ring and chlorophenyl moiety .
- Key Data : Crystallographic parameters (e.g., space group, unit cell dimensions) and hydrogen-bonding networks should be reported. For computational pre-screening, compare DFT-optimized structures with experimental data to refine force fields .
Q. What synthetic strategies are effective for constructing the azetidine-triazole core?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation, as demonstrated in structurally similar compounds ( ). Protect reactive sites (e.g., the azetidine nitrogen) during coupling steps to avoid side reactions. Post-functionalization of the phenoxymethyl group can be achieved via nucleophilic substitution .
- Optimization : Monitor reaction progress using LC-MS or TLC. For scalability, explore microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How do physicochemical properties (e.g., logP, PSA) influence bioavailability?
- Methodology : Calculate partition coefficient (logP) and polar surface area (PSA) using software like ChemAxon or experimental HPLC retention times. Compare with structurally related compounds (e.g., : logP = 2.14, PSA = 53.99 Ų) to predict membrane permeability and solubility .
- Table :
| Property | Calculated Value | Experimental Value (Analog) |
|---|---|---|
| logP | 3.2 (predicted) | 2.14 ( ) |
| PSA | 58 Ų | 53.99 Ų ( ) |
Advanced Research Questions
Q. How can computational models predict target binding affinity and selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using high-resolution protein structures (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess binding stability. For example, highlights triazole-thiazole hybrids with confirmed antimicrobial activity via enzyme inhibition .
- Data Contradiction : If in vitro assays contradict docking scores, re-evaluate protonation states or solvent effects. Adjust force fields or use hybrid QM/MM methods for accuracy .
Q. What experimental designs resolve discrepancies in environmental fate data (e.g., lab vs. field studies)?
- Methodology : Follow tiered testing per : (1) Lab studies to determine hydrolysis/photolysis rates under controlled conditions; (2) Microcosm experiments to simulate environmental matrices (soil/water); (3) Field trials with isotope-labeled compound for tracking degradation pathways .
- Case Study : For chlorophenyl derivatives, pH-dependent hydrolysis may explain variability. Use LC-HRMS to identify transformation products and quantify persistence .
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Methodology : Synthesize analogs with modifications to the chlorophenyl, triazole, or azetidine moieties. Test against biological targets (e.g., antimicrobial, anticancer assays). reports enhanced activity when a furan-thiol group is introduced, suggesting electronic effects are critical .
- Table :
| Modification Site | Bioactivity Trend (Example) | Reference |
|---|---|---|
| Chlorophenyl substituent | Electron-withdrawing ↑ potency | |
| Azetidine ring size | Smaller rings ↓ metabolic stability |
Q. What crystallographic challenges arise due to flexible substituents (e.g., phenoxymethyl group)?
- Methodology : Co-crystallize with stabilizing agents (e.g., cyclodextrins) or use low-temperature data collection to reduce conformational disorder. For dynamic groups, employ multi-conformer models in refinement software (e.g., SHELXL) .
- Example : resolved disorder in a dichlorophenyl-pyrazole derivative by refining occupancy ratios for overlapping positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
